(NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine
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Overview
Description
(NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine is a complex organic compound that features a combination of carbazole, pyrazole, and hydroxylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine typically involves multi-step organic reactions. The starting materials often include 9-ethylcarbazole, phenylhydrazine, and appropriate aldehydes or ketones. The key steps in the synthesis may include:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the carbazole moiety: This step involves the coupling of 9-ethylcarbazole with the pyrazole derivative, often using palladium-catalyzed cross-coupling reactions.
Formation of the hydroxylamine group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-ethylcarbazole: A simpler compound with similar structural features but lacking the pyrazole and hydroxylamine groups.
Phenylhydrazine: Contains the hydrazine functional group but lacks the carbazole and pyrazole moieties.
Hydroxylamine: A simple compound with the hydroxylamine group but without the complex aromatic structure.
Uniqueness
(NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine is unique due to its combination of carbazole, pyrazole, and hydroxylamine functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-2-27-22-11-7-6-10-20(22)21-14-17(12-13-23(21)27)24-18(15-25-29)16-28(26-24)19-8-4-3-5-9-19/h3-16,29H,2H2,1H3/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFBQULJXJIZKG-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NN(C=C3C=NO)C4=CC=CC=C4)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)C3=NN(C=C3/C=N/O)C4=CC=CC=C4)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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